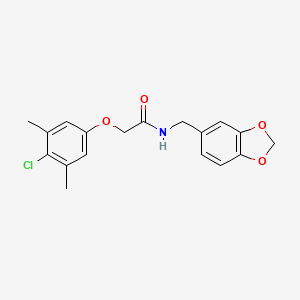

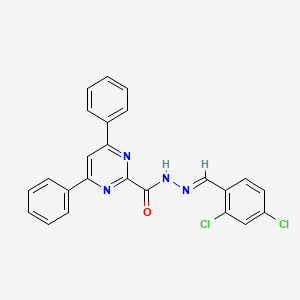

![molecular formula C17H21N5O2S B5543715 4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

Preclinical Assessment of PI3K/mTOR Inhibitors

A significant application of derivatives closely related to "4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is in the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and survival, and their deregulation is often implicated in the development of various cancers. GDC-0980, a potent and selective inhibitor of PI3K and mTOR, was preclinically assessed for its absorption, disposition, and efficacy in human breast cancer xenograft models. This study highlighted the compound's pharmacokinetics, suggesting its potential clinical efficacy and supporting its advancement into clinical trials (Salphati et al., 2012).

Synthesis of Anti-inflammatory and Analgesic Agents

Research has also focused on the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. For example, novel derivatives synthesized from visnaginone and khellinone showed significant inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2), alongside notable analgesic and anti-inflammatory properties. These findings suggest that derivatives related to "this compound" could play a pivotal role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Role in Brain Pharmacokinetics and Pharmacodynamics

Another area of application involves studying the brain pharmacokinetics and pharmacodynamics activities of PI3K inhibitors, like GDC-0941. This compound is evaluated for its substrate activity against P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp1), which are crucial for drug disposition and resistance. Such studies are vital for understanding the treatment implications for brain tumors, offering insights into the potential of these compounds in overcoming brain barrier challenges (Salphati et al., 2010).

Discovery and Synthesis of Novel Compounds

Research into the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has identified them as important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. Such studies provide a foundation for developing rapid and green synthetic methods for compounds with potential therapeutic benefits (Lei et al., 2017).

Ionic Liquid Crystals and Dendrimers

Further applications include the design of ionic liquid crystals and the synthesis of polycationic phosphorus dendrimers for biological experiments. These studies explore the material science and biomedical applications of morpholine and piperazine derivatives, demonstrating their versatility beyond pharmaceuticals (Lava et al., 2009); (Padié et al., 2009).

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it might be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further to understand its reactivity and potential uses in synthesis .

Eigenschaften

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c23-16(14-2-1-13-25-14)21-7-5-20(6-8-21)15-3-4-18-17(19-15)22-9-11-24-12-10-22/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQATJUBDCCUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

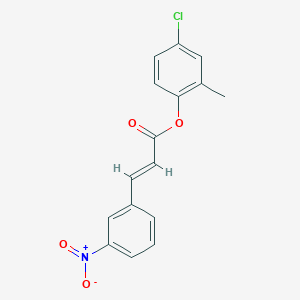

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)